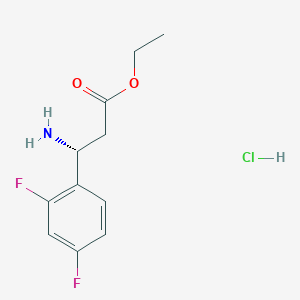
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C11H14ClF2NO2 and its molecular weight is 265.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl (R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride, also known by its CAS number 2126143-52-8, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H14ClF2NO2 with a molecular weight of approximately 265.68 g/mol. The compound features a chiral center at the third carbon, contributing to its stereochemical properties that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄ClF₂NO₂ |
| Molecular Weight | 265.68 g/mol |
| CAS Number | 2126143-52-8 |
Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic processes. This interaction could elucidate its pharmacological profile and guide further development for therapeutic use. The compound's structural attributes allow for the modification of functional groups that are crucial for biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown potential anticancer effects through mechanisms such as apoptosis induction and cytotoxicity against cancer cell lines .
- Neuropharmacological Effects : Some derivatives have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- Metabolic Interactions : Interaction studies indicate binding affinities to metabolic enzymes, which could influence drug metabolism and efficacy.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of a related compound on FaDu hypopharyngeal tumor cells. Results demonstrated that the compound exhibited better cytotoxicity compared to the reference drug, bleomycin, highlighting its potential as an anticancer agent .
Case Study 2: Neuropharmacological Effects
Research focused on a derivative of this compound revealed its role as a modulator of GABA_A receptors, which are critical in managing seizures and anxiety disorders. This study emphasized the importance of structural modifications in enhancing pharmacological activity .
Comparative Analysis with Similar Compounds
The following table summarizes some compounds structurally related to this compound and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| Ethyl 3-amino-2-(4-fluorophenyl)propanoate hydrochloride | Contains a single fluorine atom | Potentially different biological activity due to variations |
| Ethyl (S)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride | Enantiomeric form with S configuration | May exhibit different pharmacodynamics compared to R form |
| Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate hydrochloride | Different fluorine substitution pattern | Insights into how fluorine positioning affects activity |
Propiedades
IUPAC Name |
ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHKWQPMRXDFQC-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














